4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-5-6-11-28-15-9-7-14(8-10-15)18(26)23-24-13-21-17-16(19(24)27)12-22-25(17)20(2,3)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVRAPYKMKWKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit src-family tyrosine kinases. These kinases play crucial roles in cellular processes such as cell division, migration, and survival.
Mode of Action
The compound is likely to interact with its targets in an ATP-competitive manner. This means it competes with ATP for binding to the kinase, thereby inhibiting the kinase’s activity. The compound is also cell-permeable, allowing it to enter cells and exert its effects.
Pharmacokinetics
Its cell-permeable nature suggests it can be readily absorbed and distributed within the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. The compound should be stored in a cool, dry place to maintain its stability.
Biological Activity
4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H21N5O2
- Molecular Weight : 339.4 g/mol
- CAS Number : 899945-10-9
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities, including:
- Inhibition of Enzymatic Activity : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of protein kinases, which are crucial in cell signaling pathways. For instance, derivatives have shown potency as ATP-competitive inhibitors against Src family kinases, which are implicated in various cancers and inflammatory diseases .
- Antitumor Activity : Some studies suggest that pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells through various pathways, including the modulation of heat shock proteins (Hsp90) which are involved in protein folding and stability under stress conditions .
Biological Activity Data
The following table summarizes key biological activities observed for this compound and related compounds:
Case Studies
Several studies have explored the biological implications of pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Studies : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by targeting specific kinases involved in cell proliferation and survival. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- Neuroprotective Effects : Research on piperazine derivatives indicated that certain structural modifications could enhance neuroprotective effects by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the synaptic cleft. This suggests a potential application for treating neurodegenerative diseases like Alzheimer's .
- Targeted Drug Delivery : Innovative approaches using chimeric compounds have been developed to enhance the delivery and efficacy of pyrazolo[3,4-d]pyrimidine derivatives in targeting specific proteins for degradation or inhibition within cancer cells, showcasing their versatility in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolopyrimidine Core
Substituent Variations on the Benzamide Moiety
Kinase Inhibition Profiles
- EGFR Inhibition : Analogs with pyrazolopyrimidine cores and benzamide substituents (e.g., 4-methoxy derivatives) exhibit EGFR inhibition (IC50: 0.03–0.186 µM), comparable to erlotinib .
- BTK Inhibition : ZYBT1 () demonstrates BTK-targeted activity, suggesting that tert-butyl and cyclopenta[c]pyrrole groups influence kinase selectivity .
- Apoptosis Induction : Compounds with acetohydrazide side chains (Figure 15K, ) induce apoptosis in MCF-7 cells (IC50: 34.55–60.02 µM) .
Structural Determinants of Activity
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?
- Methodology : The synthesis typically involves:
Core formation : Construction of the pyrazolo[3,4-d]pyrimidinone core via cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives under acidic or basic conditions .
Substituent introduction : The tert-butyl group is introduced at the N1 position via alkylation, while the benzamide moiety is attached via a coupling reaction (e.g., using EDC/HOBt or DCC) .
Butoxy group addition : The 4-butoxy substituent is introduced via nucleophilic substitution or Mitsunobu reaction on a pre-functionalized benzamide intermediate .
- Critical parameters : Solvent choice (e.g., DMF for coupling reactions), temperature control (reflux for cyclization), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Primary methods :
- NMR spectroscopy : H and C NMR to verify substituent positions and confirm regioselectivity during synthesis .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
- HPLC : Reverse-phase chromatography to assess purity (>95% required for biological assays) .
- Supplementary techniques : FTIR for functional group analysis and X-ray crystallography for absolute configuration confirmation (if crystals are obtainable) .
Q. What are the preliminary biological screening strategies for this compound?
- Target identification : Screen against kinase panels (e.g., tyrosine kinases) due to structural similarity to known pyrazolo[3,4-d]pyrimidine inhibitors .
- Cellular assays :
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., ATPase activity measurement) .
- Dose-response analysis : IC determination using serial dilutions (1 nM–100 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the final coupling step?
- Troubleshooting approach :
Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to balance reactivity and solubility .
Catalyst optimization : Compare coupling agents (e.g., HATU vs. EDC) and additives (e.g., DMAP) to enhance efficiency .
Temperature gradients : Perform reactions at 0°C (to minimize side reactions) or room temperature (for slower kinetics) .
- Case study : A 20% yield increase was achieved by switching from EDC/HOBt to HATU in DMF at 25°C .
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Root cause analysis :
- Assay interference : Test for compound fluorescence/quenching artifacts using orthogonal methods (e.g., radiometric vs. luminescence assays) .
- Off-target effects : Perform selectivity profiling against related enzymes (e.g., PIM-1 vs. PIM-2 kinases) .
- Buffer compatibility : Verify pH and co-factor requirements (e.g., Mg concentration) .
- Validation : Use CRISPR-edited cell lines to confirm target-specific effects .
Q. What computational strategies predict the compound’s binding mode to kinase targets?
- Protocol :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets .
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hinge-region hydrogen bonds) .
Free energy calculations : MM-PBSA/GBSA to estimate binding affinities and guide SAR studies .
- Case study : Docking predicted strong hydrogen bonding with Val123 and Lys181 in EGFR, validated by mutational analysis .
Q. How can discrepancies in proposed reaction mechanisms be resolved?
- Experimental approaches :
- Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C–H bond cleavage) .
- Trapping intermediates : Employ low-temperature NMR to detect transient species (e.g., acyloxyborane intermediates in coupling reactions) .
- DFT calculations : Compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) using Gaussian .
- Example : KIE studies confirmed a concerted mechanism for pyrazole ring formation, ruling out stepwise pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
